Product packaging for 9-Methylenethioxanthene(Cat. No.:CAS No. 84714-76-1)

9-Methylenethioxanthene

Cat. No.: B8474808
CAS No.: 84714-76-1
M. Wt: 210.30 g/mol
InChI Key: YEVSFCZGCKDXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Methylenethioxanthene is a chemical derivative of the thioxanthene class of compounds, which are structurally related to phenothiazines but feature a carbon atom in the central ring system where a nitrogen atom would be in phenothiazines . This specific compound has been identified as a synthetic intermediate and a subject of study in chemical reaction mechanisms, particularly in the formation of more complex structures like bis-9,9'-thioxanthenylmethane . Thioxanthenes are of significant research interest due to their diverse biological activities. The broader thioxanthene class, which includes drugs like chlorprothixene and thiothixene, is known for its neuroleptic properties acting primarily as dopamine receptor antagonists . Furthermore, thioxanthene derivatives have demonstrated notable antimicrobial, antiviral, and anti-parasitic properties in research settings, making them a compelling scaffold for investigating new therapeutic agents . The geometric isomerism inherent to the thioxanthene structure, resulting from the double bond in the side chain, is a critical factor influencing biological activity and is a key consideration in synthetic chemistry research . This product is intended for chemical synthesis and research applications in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10S B8474808 9-Methylenethioxanthene CAS No. 84714-76-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84714-76-1

Molecular Formula

C14H10S

Molecular Weight

210.30 g/mol

IUPAC Name

9-methylidenethioxanthene

InChI

InChI=1S/C14H10S/c1-10-11-6-2-4-8-13(11)15-14-9-5-3-7-12(10)14/h2-9H,1H2

InChI Key

YEVSFCZGCKDXCP-UHFFFAOYSA-N

Canonical SMILES

C=C1C2=CC=CC=C2SC3=CC=CC=C13

Origin of Product

United States

Reactivity and Mechanistic Investigations of 9 Methylenethioxanthene

Radical Reactions

The presence of the carbon-carbon double bond in 9-methylenethioxanthene makes it susceptible to attack by radical species. Studies have particularly focused on its interactions with thiyl radicals and reactions initiated by peroxides.

Reactions with Thiyl Radicals: Formation of Vinyl Sulfides

The reaction of this compound with thiyl radicals, generated from thiols, leads to the formation of vinyl sulfides. This reaction proceeds via a radical chain mechanism. The initial step involves the addition of a thiyl radical (RS•) to the exocyclic double bond of this compound. This addition can occur at either the exocyclic methylene (B1212753) carbon or the C-9 position of the thioxanthene (B1196266) ring. The regioselectivity of this addition is a key aspect of the reaction, influencing the structure of the final product.

Peroxide-Mediated Reactions and Electron Transfer Mechanisms

In the presence of peroxides, such as di-tert-butyl peroxide, this compound undergoes reactions that can be initiated by the thermally or photochemically generated radicals from the peroxide. These reactions can also involve electron transfer steps, leading to the formation of radical ions.

The tert-butoxyl radical, generated from the homolysis of di-tert-butyl peroxide, can add to the double bond of this compound. Alternatively, an electron transfer from the electron-rich this compound to the peroxide or a derived radical species can occur, generating the this compound radical cation. The fate of these reactive intermediates dictates the final product distribution. The interplay between the radical addition and electron transfer pathways is a key feature of these peroxide-mediated transformations.

Ionic Reactions and Adduct Formation

In addition to radical pathways, this compound is also reactive towards electrophilic species, leading to the formation of ionic adducts.

Reactions with Thioxanthylium Ions and Carbenium Addition Adducts

This compound can react with electrophiles such as the thioxanthylium ion. This reaction involves the attack of the electron-rich double bond of this compound on the electrophilic C-9 position of the thioxanthylium ion. This results in the formation of a dimeric carbocationic adduct.

The formation of such carbenium addition adducts highlights the nucleophilic character of the exocyclic double bond in this compound and its ability to react with suitable electrophiles.

Subsequent Nucleophilic Trapping and Deprotonation Pathways

The carbocationic adducts formed in the reactions of this compound with electrophiles are reactive intermediates that can be trapped by nucleophiles present in the reaction mixture. This nucleophilic trapping can lead to the formation of stable, neutral products.

Alternatively, the carbocationic intermediate can undergo deprotonation, leading to the formation of a new unsaturated product. The specific pathway followed, whether nucleophilic trapping or deprotonation, depends on the reaction conditions and the nature of the nucleophiles and bases present.

Autoxidation and Chemical Stability

The chemical stability of this compound, particularly its susceptibility to autoxidation, is an important aspect of its chemical profile. Autoxidation refers to the spontaneous oxidation of a compound by atmospheric oxygen. For compounds containing reactive sites such as double bonds, this process can lead to the formation of various oxidation products, including peroxides, hydroperoxides, and carbonyl compounds.

While specific detailed studies on the autoxidation of this compound are not extensively documented in readily available literature, the presence of the reactive exocyclic double bond suggests a potential for susceptibility to oxidation. The stability of this compound under ambient conditions would be influenced by factors such as light, temperature, and the presence of radical initiators.

Polymerization Phenomena

The polymerization of vinyl compounds can often be initiated by radical species, leading to the formation of long polymer chains. The reactivity of the double bond in this compound suggests that it could potentially undergo such reactions. However, specific studies detailing the radical-induced polymerization of this particular monomer are not currently documented in available research. Information regarding the anionic polymerization of 9-Methylene-9H-thioxanthene does exist, indicating its capability to form polymers, though via a different mechanistic pathway than radical initiation.

Radical-Induced Polymerization of this compound

There is no specific data available in the scientific literature concerning the radical-induced polymerization of this compound. General principles of radical polymerization suggest that an initiator would be required to generate a radical species that could then add across the exocyclic double bond of the this compound monomer. This would initiate a chain reaction, propagating to form a polymer. The specific conditions, initiator efficiency, and resulting polymer characteristics would need to be determined experimentally.

Trapping Experiments in Polymerization Processes

Radical trapping experiments are a common method to identify and characterize transient radical species formed during a chemical reaction, including polymerization. Techniques such as electron spin resonance (ESR) spectroscopy, often in conjunction with spin trapping agents, are employed for this purpose. In the context of this compound polymerization, such experiments would be crucial to identify the initiating and propagating radicals. However, there are no published studies detailing the results of such trapping experiments for the radical polymerization of this compound.

Intramolecular Rearrangements in Thioxanthene Systems

Intramolecular rearrangements are common in various organic molecules, including those with structures related to thioxanthene. Reactions such as the Stevens and Sommelet-Hauser rearrangements are known to occur in related sulfur- and nitrogen-containing ylides. These rearrangements typically involve the migration of a group to an adjacent atom within the molecule. While the thioxanthene core could potentially facilitate such rearrangements under specific conditions, there is no scientific literature that specifically describes or investigates intramolecular rearrangements of this compound.

Spectroscopic Characterization and Structural Analysis of 9 Methylenethioxanthene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy, including both ¹H and ¹³C NMR, provides detailed information about the carbon-hydrogen framework of 9-Methylenethioxanthene.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the exocyclic methylene (B1212753) protons. The aromatic protons, located on the two benzene (B151609) rings, would typically appear in the downfield region of the spectrum, anticipated between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns (doublets, triplets, or multiplets) would be dictated by the substitution pattern on the rings and the through-bond and through-space interactions between adjacent protons. The two protons of the exocyclic methylene group (=CH₂) are expected to be chemically equivalent and should appear as a singlet in the olefinic region of the spectrum, likely in the range of δ 5.0-5.5 ppm. The integration of these signals would correspond to the number of protons in each chemical environment.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, a number of distinct signals are expected. The aromatic carbons would resonate in the typical downfield region for sp²-hybridized carbons, generally between δ 120 and 150 ppm. The quaternary carbons at the fusion of the rings would likely have different chemical shifts compared to the protonated aromatic carbons. The carbon of the exocyclic methylene group is anticipated to appear in the olefinic region, typically between δ 100 and 120 ppm. The benzylic-like carbons of the central ring, adjacent to the sulfur atom and the double bond, would also have characteristic chemical shifts.

Proton Type Expected ¹H Chemical Shift (ppm) Carbon Type Expected ¹³C Chemical Shift (ppm)
Aromatic (Ar-H)7.0 - 8.0Aromatic (Ar-C)120 - 150
Methylene (=CH₂)5.0 - 5.5Methylene (=CH₂)100 - 120
Quaternary Aromatic (Ar-C)130 - 150
Benzylic-like (C-S, C=C)30 - 50

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound (C₁₄H₁₀S), the molecular ion peak (M⁺) in the mass spectrum would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of a sulfur atom would give rise to a characteristic isotopic pattern, with the M+2 peak (due to the presence of the ³⁴S isotope) having a relative abundance of approximately 4.5% of the M⁺ peak.

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of small, stable neutral molecules or radicals. Common fragmentation pathways for aromatic sulfur compounds could include the loss of a hydrogen atom (M-1), a methyl radical (M-15) if rearrangement occurs, or cleavage of the central ring. The stability of the tricyclic aromatic system would likely result in a relatively intense molecular ion peak.

Ion m/z (expected) Identity
[M]⁺210Molecular Ion
[M+1]⁺211Isotopic peak (¹³C)
[M+2]⁺212Isotopic peak (³⁴S)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its structural features.

Aromatic C-H stretching: Sharp peaks are expected in the region of 3100-3000 cm⁻¹.

Alkenyl C-H stretching: A peak corresponding to the =C-H stretching of the exocyclic methylene group should appear just above 3000 cm⁻¹.

C=C stretching: The stretching of the carbon-carbon double bond of the exocyclic methylene group is expected to show a medium intensity band around 1650 cm⁻¹. Aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. uomustansiriyah.edu.iq

C-S stretching: The carbon-sulfur stretching vibration typically appears in the fingerprint region, around 700-600 cm⁻¹, and may be weak.

Out-of-plane C-H bending: Strong bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100 - 3000
Alkenyl =C-H stretch~3080
C=C stretch (exocyclic)~1650
Aromatic C=C stretch1600 - 1450
C-S stretch700 - 600

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The thioxanthene (B1196266) chromophore is expected to exhibit multiple absorption bands in the UV region. The presence of the exocyclic double bond in conjugation with the tricyclic system would likely influence the position and intensity of these bands. Typically, thioxanthene derivatives show strong absorptions corresponding to π → π* transitions. nih.gov The spectrum would likely display a complex pattern with several maxima (λmax), reflecting the extended conjugated system of the molecule.

X-ray Crystallography of Derivatives

While obtaining a suitable single crystal of this compound itself for X-ray diffraction may be challenging, the crystal structures of its derivatives can provide invaluable, unambiguous information about the molecular geometry and packing in the solid state. X-ray crystallography determines the precise spatial arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of an X-ray beam passing through the crystal. nih.govwikipedia.org

Computational Chemistry and Theoretical Studies

Electronic Structure Calculations

These calculations can reveal the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial in determining the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests a more reactive species.

Furthermore, electronic structure calculations can map the electrostatic potential surface of 9-Methylenethioxanthene, highlighting regions of high and low electron density. This information is invaluable for predicting how the molecule will interact with other chemical species, identifying potential sites for nucleophilic or electrophilic attack.

Reaction Pathway Modeling and Transition State Analysis

Understanding how this compound participates in chemical reactions is a primary goal of theoretical studies. Reaction pathway modeling allows chemists to map out the energetic landscape of a reaction, from reactants to products, identifying the most likely mechanism. This involves locating the transition state, which is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. wikipedia.orgwikipedia.orgwuxiapptec.comyoutube.comyoutube.com

By calculating the energy of the transition state, it is possible to determine the activation energy of a reaction, a critical parameter for understanding reaction rates. Transition state theory provides a framework for relating the properties of the transition state to the macroscopic rate constant of the reaction. wikipedia.orgyoutube.comyoutube.com The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes that occur during the chemical transformation.

For this compound, such studies could explore its reactivity in various organic reactions, such as additions to the exocyclic double bond or reactions involving the sulfur atom in the thioxanthene (B1196266) core.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its biological activity and physical properties. This compound possesses a degree of conformational flexibility due to the central thioxanthene ring system. Conformational analysis aims to identify the stable conformations of the molecule and the energy barriers between them.

Advanced Applications in Polymer Science and Photochemistry

Role in Photopolymerization Systems

Photopolymerization is a process where light is used to initiate a polymerization reaction, and it is a cornerstone of technologies such as 3D printing, dental composites, and coatings. The efficiency of this process often relies on a photoinitiating system, which typically consists of a photoinitiator and sometimes a co-initiator.

Thioxanthone and its derivatives are well-known Type II photoinitiators. rsc.org Unlike Type I photoinitiators that undergo direct cleavage upon light absorption to form radicals, Type II photoinitiators, upon excitation, abstract a hydrogen atom from a co-initiator (often a tertiary amine) to generate the initiating radicals. The general thioxanthene (B1196266) structure can participate in such bimolecular reactions.

While specific studies detailing 9-Methylenethioxanthene as a standalone photoinitiator are scarce, its structural similarity to thioxanthone suggests a potential role as a photosensitizer or as part of a co-initiator system. The exocyclic double bond in this compound could influence its excited-state reactivity and its interaction with other components of the polymerization system. The presence of the methylene (B1212753) group might alter the energy levels of the excited states and the efficiency of intersystem crossing to the triplet state, which is crucial for Type II photoinitiation.

In many formulations, thioxanthone derivatives act as photosensitizers for an onium salt, which then generates the initiating species. cardiff.ac.uk It is plausible that this compound could function similarly, absorbing light and transferring energy to an iodonium (B1229267) or sulfonium (B1226848) salt, thereby initiating either free-radical or cationic polymerization.

Table 1: Potential Roles of this compound in Photopolymerization Systems

RolePlausible MechanismKey Structural Feature
Photoinitiator (Type II) Hydrogen abstraction from a co-initiator in the excited state.Thioxanthene scaffold
Co-initiator/Photosensitizer Energy transfer to another initiating species (e.g., onium salt).π-system of the thioxanthene core
Monomer with photoinitiating properties The exocyclic double bond could potentially participate in the polymerization while the thioxanthene core initiates the reaction.9-methylene group

The sensitization mechanism in photopolymerization involving thioxanthene derivatives typically proceeds through an electron transfer process. cardiff.ac.uk Upon absorption of light, the photosensitizer (e.g., a thioxanthene derivative) is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. This excited triplet state can then interact with a co-initiator.

Two primary sensitization pathways are generally considered:

Oxidative Cycle: The excited photosensitizer can be oxidized by an electron acceptor (like an iodonium salt). The resulting radical cation of the photosensitizer and the radical from the reduced acceptor can then initiate polymerization.

Reductive Cycle: The excited photosensitizer can be reduced by an electron donor (like an amine). The resulting radical anion of the photosensitizer and the radical cation of the donor can then interact with the monomer to start the polymerization chain reaction.

The feasibility of these electron transfer processes is governed by the redox potentials of the involved species and can be estimated by the Rehm-Weller equation. cardiff.ac.uk The specific electronic properties of this compound, influenced by the exocyclic methylene group, would determine its redox potentials in the ground and excited states, and thus its efficiency and preferred mechanism as a sensitizer.

Contributions to Photoredox Catalysis (related to the Thioxanthene Scaffold)

Photoredox catalysis utilizes visible light to drive chemical reactions by employing a photocatalyst that can absorb light and engage in single-electron transfer processes with organic substrates. The thioxanthene scaffold is a key component in a number of organic photocatalysts. nih.govacs.org

Thioxanthone and its derivatives are effective photoredox catalysts due to their favorable photophysical properties, including strong absorption in the visible region, high triplet quantum yields, and long-lived triplet states. rsc.org These properties allow them to efficiently mediate electron transfer reactions. For instance, thioxanthone-based photocatalysts have been successfully used in metal-free atom transfer radical polymerization (ATRP), a controlled polymerization technique. acs.org

While direct applications of this compound in photoredox catalysis are not well-documented, its thioxanthene core suggests it could possess photocatalytic activity. The 9-methylene group could potentially be functionalized to tune the photophysical and electrochemical properties of the molecule, thereby tailoring its reactivity for specific photoredox transformations. The ability to modify this position could allow for the development of a new class of thioxanthene-based photoredox catalysts with unique reactivity profiles. The exocyclic double bond might also participate in or influence cycloaddition reactions or other transformations under photoredox conditions.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The advancement of green chemistry principles offers a significant opportunity to develop more environmentally benign and efficient synthetic routes to 9-methylenethioxanthene and its derivatives. Current methods, while effective, often rely on traditional organic synthesis techniques that may involve harsh reagents and generate substantial waste. Future research should prioritize the exploration of sustainable alternatives.

Ultrasound-assisted synthesis has emerged as a promising green methodology for the synthesis of various heterocyclic compounds, including xanthene and thioxanthene (B1196266) derivatives. nih.govunito.itnih.gov This technique utilizes acoustic cavitation to create localized hot spots with high temperature and pressure, which can significantly accelerate reaction rates, improve yields, and often reduce the need for harsh catalysts and solvents. beilstein-journals.org Investigating the application of ultrasound to the key synthetic steps in the formation of this compound could lead to more energy-efficient and scalable production processes.

Photocatalysis represents another frontier in sustainable synthesis. The use of visible light and a photocatalyst can enable the oxidation of 9H-thioxanthenes to thioxanthones, suggesting the potential for photocatalytic pathways to be explored for other transformations of the thioxanthene core. dntb.gov.uagrafiati.comua.es Research into photocatalytic methods for the introduction of the methylene (B1212753) group or for the functionalization of the this compound scaffold could provide novel, metal-free synthetic strategies.

The following table summarizes potential sustainable synthetic methodologies and their expected advantages:

MethodologyPotential AdvantagesRelevant Research Findings for Related Compounds
Ultrasound-Assisted Synthesis Faster reaction times, higher yields, milder reaction conditions, reduced energy consumption.Efficient synthesis of functionalized xanthene derivatives has been demonstrated. nih.govunito.itnih.gov
Photocatalysis Use of renewable light energy, potential for metal-free catalysis, mild reaction conditions.Photo-oxidation of 9H-thioxanthenes to thioxanthones has been achieved using visible light. dntb.gov.uagrafiati.comua.es
Flow Chemistry Improved reaction control, enhanced safety for hazardous reactions, easier scalability.Not yet explored for this compound but offers significant potential for process intensification.

Deeper Mechanistic Understanding of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and polymerization of this compound is crucial for optimizing existing processes and designing new materials with tailored properties. While some initial studies have been conducted, a significant opportunity exists to employ advanced computational and experimental techniques for a more profound mechanistic insight.

Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction pathways, transition states, and the electronic properties of molecules. DFT studies on thioxanthene-based materials for organic light-emitting diodes (OLEDs) have been used to calculate the energies of singlet and triplet excited states, providing crucial information for designing efficient emitters. researchgate.netnih.gov Similar computational investigations into the polymerization of this compound could reveal key details about the reaction kinetics and thermodynamics, guiding the synthesis of polymers with controlled architectures. researchgate.net Furthermore, DFT can be employed to understand the regioselectivity and stereoselectivity of reactions involving the exocyclic double bond, which is critical for controlling the microstructure of resulting polymers. frontiersin.org

Experimental techniques such as in-situ spectroscopy and kinetic studies can provide valuable data to complement and validate computational models. By monitoring reaction progress in real-time, researchers can gain a deeper understanding of the factors that influence reaction rates and product distributions.

Mechanistic AspectProposed Investigative TechniquePotential Insights
Polymerization Kinetics In-situ NMR Spectroscopy, DFT CalculationsElucidation of propagation and termination steps, determination of reactivity ratios. researchgate.net
Reaction Intermediates Laser Flash Photolysis, EPR SpectroscopyIdentification and characterization of transient species in photochemical or radical reactions. researchgate.net
Electronic Structure and Reactivity DFT Calculations, Cyclic VoltammetryUnderstanding the influence of substituents on the HOMO-LUMO gap and predicting reactivity. vulcanchem.com

Exploration of this compound as a Precursor for Advanced Materials

The unique structure of this compound, featuring a reactive exocyclic double bond and a photophysically active thioxanthene core, makes it an attractive building block for a wide range of advanced materials.

In the realm of polymer chemistry , this compound has already demonstrated its utility in living anionic polymerization, enabling the synthesis of well-defined block copolymers. researchgate.net Future research could expand on this by exploring its use in other controlled polymerization techniques, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization, to create a broader range of polymer architectures. The incorporation of the thioxanthene moiety into the polymer backbone or as a pendant group could impart interesting optical and electronic properties, making these materials suitable for applications in organic electronics. beilstein-journals.org

Furthermore, the development of stimuli-responsive polymers based on this compound is a largely unexplored area. researchgate.netresearchgate.netmit.edumdpi.com The thioxanthene core is known to be redox-active, and its properties can be modulated by external stimuli such as light or pH. Polymers incorporating this unit could exhibit tunable properties, leading to applications in sensors, drug delivery, and smart coatings.

The field of organic electronics presents significant opportunities for this compound derivatives. Thioxanthene-based materials are being investigated for use in OLEDs, particularly as host materials for blue phosphorescent emitters and as components of thermally activated delayed fluorescence (TADF) emitters. researchgate.netnih.govnih.govtcichemicals.com The methylene group in this compound provides a convenient handle for further functionalization, allowing for the fine-tuning of electronic properties to optimize device performance.

Moreover, the thioxanthene scaffold is a key component in molecules exhibiting aggregation-induced emission (AIE) . fao.org These "AIEgens" are non-emissive in solution but become highly fluorescent in the aggregated state, making them ideal for applications in bio-imaging and chemical sensing. nih.gov The synthesis and investigation of novel AIEgens derived from this compound could lead to the development of new probes with enhanced sensitivity and specificity.

Material ClassPotential ApplicationKey Properties to Investigate
Controlled Polymers Organic electronics, nanostructured materialsMolecular weight control, block copolymer formation, photophysical properties.
Stimuli-Responsive Polymers Sensors, drug delivery, smart coatingsResponse to pH, light, redox potential.
OLED Materials Displays, solid-state lightingCharge transport properties, excited state energies, device efficiency.
AIEgens Bio-imaging, chemical sensorsFluorescence quantum yield in aggregated state, sensitivity to analytes.
Theranostic Agents Cancer therapy and diagnosisAntitumor activity, fluorescence properties for imaging. researchgate.netnih.gov

Integration with Emerging Technologies in Chemical Synthesis and Materials Science

The convergence of chemical synthesis and materials science with emerging technologies such as machine learning and high-throughput screening offers a paradigm shift in the discovery and development of new molecules and materials.

Machine learning (ML) can be a powerful tool to accelerate the discovery of this compound derivatives with desired properties. nih.govresearchgate.netnih.gov By training ML models on existing experimental and computational data, it is possible to predict the properties of virtual compounds, such as their electronic structure, solubility, and potential biological activity. mdpi.comrsc.org This in silico screening approach can significantly reduce the time and resources required for experimental synthesis and testing, allowing researchers to focus on the most promising candidates. nih.govnih.gov

High-throughput screening (HTS) provides a platform for rapidly evaluating the properties of large libraries of compounds. nih.govnih.govnuvisan.comresearchgate.net In the context of this compound, HTS could be employed to screen for derivatives with specific characteristics, such as high fluorescence quantum yields for AIE applications, or potent biological activity for therapeutic purposes. The combination of automated synthesis, HTS, and data analysis can create a closed-loop discovery process, where the results of one screening round inform the design of the next generation of molecules.

Emerging TechnologyApplication to this compound ResearchPotential Impact
Machine Learning Prediction of photophysical properties, virtual screening of derivatives, optimization of synthetic conditions.Accelerated discovery of new materials, reduced experimental cost and time.
High-Throughput Screening Rapid evaluation of AIE properties, screening for biological activity, optimization of polymerization catalysts.Efficient identification of lead compounds, rapid optimization of material performance.
Automated Synthesis Rapid generation of compound libraries for screening.Increased throughput of new derivatives for testing.

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel materials with transformative applications across a wide range of scientific and technological fields.

Q & A

Q. What are the established synthetic pathways for 9-Methylenethioxanthene and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as alkylation of thioxanthene precursors. For example, Scheme 2 in outlines a pathway using Grignard reagents (e.g., o-tolylmagnesium bromide) and acid-catalyzed cyclization. Key steps include refluxing with catalysts (e.g., AcOH) and optimizing solvent systems (e.g., THF for Grignard reactions). Researchers should prioritize characterizing intermediates via NMR and mass spectrometry to confirm structural fidelity at each stage . also highlights the use of polyphosphoric acid in cyclization steps for analogous thioxanthene derivatives .

Q. What spectroscopic techniques are essential for confirming the structural integrity of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substituent positions and aromaticity. High-resolution mass spectrometry (HRMS) confirms molecular formulas. Infrared (IR) spectroscopy identifies functional groups like carbonyls or methylene bridges. For novel analogs, X-ray crystallography provides definitive structural proof. Cross-referencing spectral data with computational predictions (e.g., DFT calculations) enhances accuracy .

Q. How should researchers design experiments to investigate the stability of this compound under various pH conditions?

  • Methodological Answer : Prepare buffered solutions across a pH range (e.g., 2–12) and incubate the compound at controlled temperatures. Monitor degradation via HPLC or UV-Vis spectroscopy at regular intervals. Use kinetic modeling (e.g., first-order decay) to quantify stability. Include controls with inert atmospheres to isolate pH effects from oxidative degradation .

Q. What are the key considerations when conducting a literature review on the pharmacological applications of this compound derivatives?

  • Methodological Answer : Systematically search databases (e.g., PubMed, SciFinder) using keywords like "this compound," "thioxanthene derivatives," and "tranquillisers." Prioritize primary sources describing in vitro/in vivo assays. Organize findings by therapeutic targets (e.g., CNS receptors) and highlight gaps, such as limited studies on pharmacokinetics. emphasizes synthesizing categories like structure-activity relationships (SAR) .

Q. What ethical considerations are paramount when designing in vitro studies involving this compound?

  • Methodological Answer : Ensure compliance with institutional review boards (IRBs) for cell-line sourcing (e.g., HeLa, primary neurons). Disclose potential conflicts of interest, particularly if synthesizing derivatives with known psychoactive profiles (e.g., chlorprothixene analogs). Document reagent purity and cytotoxicity thresholds to minimize non-specific effects .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data when characterizing novel this compound analogs?

  • Methodological Answer : Cross-validate results using orthogonal techniques: compare NMR chemical shifts with computational models (e.g., ACD/Labs or Gaussian). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to resolve coupling patterns. If crystallography is unavailable, leverage density functional theory (DFT) to predict vibrational frequencies and compare with IR data. Contradictions may arise from solvent effects or tautomerism; replicate experiments in alternative solvents (e.g., DMSO-d6 vs. CDCl₃) .

Q. What statistical approaches are recommended for analyzing bioactivity data in pharmacological studies of this compound-based compounds?

  • Methodological Answer : For dose-response assays (e.g., IC₅₀), use nonlinear regression models (e.g., four-parameter logistic curve) with software like GraphPad Prism. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput screening, employ false discovery rate (FDR) corrections. advises consulting statisticians to ensure power analysis and avoid Type I/II errors .

Q. What strategies can resolve contradictions between computational predictions and experimental results in reactivity studies?

  • Methodological Answer : Reassess computational parameters: optimize basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models (e.g., CPCM). Experimentally validate transition states via kinetic isotope effects (KIE) or substituent electronic effects. If steric hindrance is underestimated computationally, synthesize bulkier analogs to test steric contributions. recommends iterative hypothesis testing to isolate variables .

Q. How can researchers optimize reaction yields in multi-step syntheses of this compound analogs?

  • Methodological Answer : Employ design of experiments (DoE) to screen variables like temperature, catalyst loading, and solvent polarity. For Grignard reactions (), ensure rigorous anhydrous conditions and slow reagent addition. Use scavengers (e.g., molecular sieves) to trap byproducts. Monitor reaction progress via TLC or in situ IR. For low-yielding steps, consider flow chemistry to improve mixing and heat transfer .

Q. What methodologies elucidate the mechanism of action of this compound derivatives in neurological models?

  • Methodological Answer :
    Use radioligand binding assays to assess affinity for targets like dopamine receptors. For functional activity, employ calcium imaging or patch-clamp electrophysiology in neuronal cultures. Knockdown/knockout models (e.g., CRISPR) can validate target specificity. Integrate metabolomics to identify downstream biomarkers. highlights structural analogs (e.g., chlorprothixene) as comparators for SAR studies .

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